molecular formula C32H42O10 B1683526 Yuanhuadine CAS No. 76402-66-9

Yuanhuadine

Cat. No. B1683526
CAS RN: 76402-66-9
M. Wt: 586.7 g/mol
InChI Key: NHELFTYSELEEFD-DDRSGVFGSA-N
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Description

Yuanhuadine is a chemical compound with the CAS Number 76402-66-9 . It has a molecular weight of 586.678 and a formula of C32H42O10 . It is a daphnane diterpenoid .


Synthesis Analysis

Yuanhuadine is isolated from the flower buds of Daphne genkwa through bioassay-guided procedures . The dichloromethane fraction of the 95% ethanolic extract of the flower buds showed the highest activity and was subjected to further chromatographic separation for the isolation of compounds, including Yuanhuadine .


Molecular Structure Analysis

The molecular structure of Yuanhuadine is complex, with 11 of 12 defined stereocentres . The molecular formula is C32H42O10, and it has an average mass of 586.670 Da and a monoisotopic mass of 586.277771 Da .

Scientific Research Applications

Antitumor Activities in Lung Cancer

  • Growth Inhibition in Lung Cancer Cells : Yuanhuadine exhibited selective growth inhibition against human lung cancer cells. Its antiproliferative activity was linked to cell-cycle arrest and the modulation of cell signaling pathways, including down-regulation of epidermal growth factor receptor (EGFR) signaling (Hong et al., 2011).
  • Combination with EGFR Inhibitor Gefitinib : Synergistic effects were observed when yuanhuadine was combined with the EGFR inhibitor gefitinib, leading to enhanced antiproliferative effects in lung cancer cells (Hong et al., 2012).

Anti-Inflammatory and Anti-Angiogenic Activities

  • Effects on Rheumatoid Arthritis (RA) : Yuanhuadine and other diterpenes from Daphne genkwa were evaluated for their anti-inflammatory and anti-angiogenic activities. They were found to down-regulate the excessive secretion of pro-inflammatory cytokines and other molecules in cells relevant to RA (Wang et al., 2018).

Mechanism of Action and Structure-Activity Relationship

  • Inhibition of DNA Topoisomerase I : Studies on yuanhuadine and related compounds showed potent inhibitory activities against DNA topoisomerase I, suggesting a potential mechanism of anti-tumor action (Zhang et al., 2006).

Pharmacokinetic Profile and Metabolite Identification

  • Metabolic Pathways and Pharmacokinetics : Research on the metabolic characteristics of yuanhuadine in rats provided insights into its pharmacokinetic profile, identifying key metabolic pathways and metabolites (Chen et al., 2015).

Other Potential Applications

  • Combating Gefitinib Resistance in Lung Cancer : Yuanhuadine was found to be effective in overcoming intrinsic resistance to the cancer drug gefitinib in non-small cell lung cancer (NSCLC) by modulating AXL expression, a key factor in resistance (Jeong et al., 2019).

Future Directions

The potential of Yuanhuadine as an anticancer agent is a promising area for future research . Further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical settings.

properties

IUPAC Name

[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42O10/c1-7-8-9-10-11-12-13-14-29-40-26-22-25-28(16-33,39-25)27(36)30(37)21(15-18(4)23(30)35)32(22,42-29)19(5)24(38-20(6)34)31(26,41-29)17(2)3/h11-15,19,21-22,24-27,33,36-37H,2,7-10,16H2,1,3-6H3/b12-11+,14-13+/t19-,21-,22+,24-,25+,26-,27-,28+,29-,30-,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHELFTYSELEEFD-SVAWBNMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C)C)C=C(C6=O)C)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/[C@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H]([C@H]([C@@]3(O2)C(=C)C)OC(=O)C)C)C=C(C6=O)C)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318552
Record name Yuanhuadin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yuanhuadine

CAS RN

76402-66-9
Record name Yuanhuadin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76402-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Yuanhuadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076402669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yuanhuadin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
211
Citations
JY Hong, HJ Chung, HJ Lee, HJ Park… - Journal of Natural …, 2011 - ACS Publications
The growth inhibition and antitumor activities of yuanhuadine (1), a daphnane diterpenoid from the flowers of Daphne genkwa, were investigated in human lung cancer cells. …
Number of citations: 64 pubs.acs.org
B HU, H SHA, C WANG, D YU, X WU, X YU - Acta Chimica Sinica, 1985 - sioc-journal.cn
芫花为瑞香科植物 (Dap 加 e ge 饵 kwa Sieb. et ZUCC.). 前人曾从该植物的花, 根部分得一系列 抗生育有效成分一一完花醋甲∞(yuanhuacine), 完花醋乙皿 (yuanhuadine), 芫花脂丙叫 (…
Number of citations: 24 sioc-journal.cn
CRUI WANG, ZX CHEN, BAIP YING… - Acta Chimica …, 1981 - sioc-journal.cn
A new diterpene orthoester, Yuanhuadine C 32 H 43 O 10, M+ m/z 686.2790,[a] D 16.5+ 26.9 (c. 0.046 OHCl 3) was isolated from the root of Daphne genkwa Sieb. et Zucc. …
Number of citations: 33 sioc-journal.cn
JY Hong, HJ Park, HJ Chung, HY Min, EJ Park… - Cancer Research, 2007 - AACR
… yuanhuadine, one of the most potent isolates from the plant extracts, in cultured human non-small lung cancer A549 cells. Yuanhuadine … In A549 cells, yuanhuadine exhibited the growth …
Number of citations: 0 aacrjournals.org
JY Hong, HJ Park, HJ Chung, GD Kim, J Song, MA Lee… - Cancer Research, 2012 - AACR
The growth inhibition and antitumor activities of yuanhuadine (1), a daphnane diterpenoid from the flowers of Daphne genkwa, were investigated in human lung cancer cells. …
Number of citations: 0 aacrjournals.org
L Geng, H Sun, D Yang, X Chen… - Journal of Investigative …, 2015 - zpsys.ecut.edu.cn
… study of yuanhuadine and yuanhuacine in rats. In … yuanhuadine and yuanhuacine in rat plasma we developed and validated to investigate the pharmacokinetic profiles of yuanhuadine …
Number of citations: 0 zpsys.ecut.edu.cn
홍지영 - 2008 - dspace.ewha.ac.kr
Natural products have played major roles in drug discovery including development of anticancer agents. In this study, daphnane-type diterpenoids were isolated from the flower of …
Number of citations: 0 dspace.ewha.ac.kr
JY Hong, EJ Lee, EH Kim, HJ Chung, HJ Park, YJ Kang… - Cancer Research, 2009 - AACR
… In this study, yuanhuadine from Daphne genkwa showed a … , yuanhuadine was nontoxic to MRC-5 human normal lung epithelial cells. In A549 human lung cancer cells, yuanhuadine …
Number of citations: 0 aacrjournals.org
X LI, F ZHANG, L WEN, X GAO, S ZHANG - Citeseer
… They were extracted under reflux condition with petroleum ether, isolated by silica gel LC, purifed by C-18 preparation HPLC to yield high purity yuanhuacine, yuanhuadine and two …
Number of citations: 2 citeseerx.ist.psu.edu
SY Bae, JY Hong, HJ Lee, HJ Park, SK Lee - Planta Medica, 2015 - thieme-connect.com
Acquired resistance to epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs), such as gefitinib, remains a major problem in non-small cell lung cancer (NSCLC) …
Number of citations: 0 www.thieme-connect.com

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